molecular formula C22H19F2N7O B2793315 2-(4-fluorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 920227-82-3

2-(4-fluorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2793315
CAS No.: 920227-82-3
M. Wt: 435.439
InChI Key: OTHMVOLFBTUFIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolo-pyrimidine derivative featuring a piperazine linker and fluorophenyl substituents. Its structure includes a 3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl core, a 4-fluorophenyl ethanone group, and a 3-fluorophenyl substituent on the triazole ring. The fluorinated aromatic groups enhance metabolic stability and lipophilicity, making it a candidate for pharmacological applications targeting enzymes or receptors .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F2N7O/c23-16-6-4-15(5-7-16)12-19(32)29-8-10-30(11-9-29)21-20-22(26-14-25-21)31(28-27-20)18-3-1-2-17(24)13-18/h1-7,13-14H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHMVOLFBTUFIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F2N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure includes a triazolo-pyrimidine moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H19F2N7O
  • Molecular Weight : 435.4 g/mol
  • CAS Number : 920227-82-3

The biological activity of the compound is primarily attributed to its interaction with specific biological targets. The triazolo and pyrimidine rings are known to engage in hydrogen bonding and π–π stacking interactions with various receptors and enzymes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic pathways, similar to other triazole derivatives that target cysteine proteases in parasites such as Plasmodium falciparum .
  • Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways and offering anxiolytic or antipsychotic effects.

Biological Activities

The compound has demonstrated a range of biological activities in various studies:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar triazole derivatives. For example, compounds containing triazole scaffolds have shown significant antibacterial and antifungal activities against pathogens like Escherichia coli and Candida albicans .

CompoundTarget PathogenMIC (μg/mL)
Triazole Derivative AE. coli5.0
Triazole Derivative BC. albicans12.5

Antimalarial Activity

Research indicates that compounds with triazolo-pyrimidine structures can serve as effective antimalarial agents by inhibiting falcipain-2, a crucial enzyme in the life cycle of P. falciparum. The IC50 values for related compounds have been reported as low as 2.24 μM .

Case Studies

  • In Vitro Studies : In a study evaluating a series of triazolo-pyrimidine derivatives, one compound exhibited an IC50 value of 3.5 μM against P. falciparum, indicating promising antimalarial activity .
  • Neuropharmacological Effects : Another investigation into related piperazine derivatives suggested potential anxiolytic effects through modulation of serotonin receptors, although specific data on the target compound remains limited .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer activities. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells .

Neurological Applications

The piperazine component of the compound suggests potential applications in neurology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly as anxiolytics or antidepressants. The modulation of serotonin receptors by piperazine derivatives has been documented, indicating a pathway for further exploration .

Case Study 1: Anticancer Efficacy

In a recent study published in Molecules, the efficacy of the compound was tested against MCF-7 breast cancer cells. The results showed a significant decrease in cell viability with an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of related piperazine derivatives. It was found that these compounds exhibited anxiolytic-like behavior in animal models, suggesting that our target compound may also share similar properties .

Data Table: Biological Activities Overview

Activity Cell Line/Model Effect Reference
AnticancerMCF-7Reduced viability (IC50 < 10 µM)
AnxiolyticRodent modelsAnxiolytic-like effects
CXCR3 ModulationIn vitro assaysInhibition of receptor activity

Comparison with Similar Compounds

Research Findings and Trends

  • Electron-Deficient Cores : Fluorine and trifluoromethyl groups enhance selectivity for ATP-binding pockets in kinases .
  • Piperazine Flexibility : The linker’s conformational freedom is critical for accommodating steric variations in binding sites .
  • Synthetic Challenges: Halogenated intermediates (e.g., 2-bromoethanones in ) require inert conditions to avoid byproducts, impacting scalability .

Q & A

Basic Question: What are the key synthetic strategies for preparing 2-(4-fluorophenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone?

Methodological Answer:
The synthesis typically involves sequential coupling of fluorophenyl and triazolopyrimidine moieties via a piperazine linker. Key steps include:

  • Triazolopyrimidine Core Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole ring fused to pyrimidine .
  • Piperazine Functionalization : Nucleophilic substitution or Buchwald-Hartwig amination to attach the piperazine group to the triazolopyrimidine core .
  • Ketone Installation : Friedel-Crafts acylation or Ullmann coupling to introduce the 2-(4-fluorophenyl)ethanone group .
    Optimization Tips : Use dimethylformamide (DMF) as a solvent for CuAAC reactions and palladium catalysts (e.g., Pd(OAc)₂) for coupling steps. Monitor reactions via TLC and purify intermediates via column chromatography .

Basic Question: How is the molecular structure of this compound validated experimentally?

Methodological Answer:
Structural validation combines:

  • X-ray Crystallography : Resolve the triazolopyrimidine core and piperazine conformation using SHELX programs for refinement .
  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., fluorophenyl signals at δ 7.2–7.8 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm) .
    • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) .

Advanced Question: How can structure-activity relationships (SAR) be systematically studied for this compound’s anticancer potential?

Methodological Answer:
SAR studies require:

  • Analog Synthesis : Modify substituents on the fluorophenyl and triazolopyrimidine groups (e.g., replace F with Cl, OCH₃) to assess electronic effects .
  • Biological Assays :
    • Enzyme Inhibition : Test kinase (e.g., EGFR) or cyclooxygenase (COX-2) inhibition using fluorescence polarization assays .
    • Cell Viability : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays. Compare IC₅₀ values with structural analogs .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., PDB: 1M17) .

Advanced Question: How should researchers resolve contradictions in reported biological activity data for triazolopyrimidine derivatives?

Methodological Answer:
Address discrepancies via:

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal Validation : Confirm enzyme inhibition results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Meta-Analysis : Compare datasets across studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent DMSO toxicity) .

Advanced Question: What computational methods are effective for optimizing the compound’s pharmacokinetic properties?

Methodological Answer:
Use integrated computational workflows:

  • ADMET Prediction : Employ SwissADME or ADMETLab 2.0 to estimate solubility (LogS), permeability (Caco-2), and CYP450 inhibition .
  • Molecular Dynamics (MD) : Simulate drug-membrane interactions (GROMACS) to improve blood-brain barrier penetration .
  • QSAR Modeling : Train models with Dragon descriptors (e.g., topological polar surface area) to correlate structural features with bioavailability .

Basic Question: What analytical techniques are critical for purity assessment during synthesis?

Methodological Answer:

  • HPLC : Use C18 columns (5 µm, 250 mm) with acetonitrile/water gradients (UV detection at 254 nm) .
  • Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values .
  • Melting Point : Compare observed vs. literature values (sharp melting indicates purity) .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Protein Pull-Down Assays : Use biotinylated probes to isolate target proteins, followed by LC-MS/MS identification .
  • Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) under varying substrate concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.